molecular formula C16H14F3N3O4S B194816 Lansoprazole Sulfone N-Oxide CAS No. 953787-54-7

Lansoprazole Sulfone N-Oxide

Cat. No.: B194816
CAS No.: 953787-54-7
M. Wt: 401.4 g/mol
InChI Key: RQCPAMTYJRPELQ-UHFFFAOYSA-N
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Description

2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole , is a derivative of lansoprazole. Lansoprazole itself is a proton pump inhibitor (PPI) commonly used to treat acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. The sulfone N-oxide form represents a modification of the parent compound, potentially impacting its pharmacological properties .

Mechanism of Action

Target of Action

Lansoprazole Sulfone N-Oxide, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid secretion, making them an effective target for controlling conditions related to excessive acid secretion .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, the compound effectively suppresses this pathway, leading to a decrease in gastric acid production .

Pharmacokinetics

Lansoprazole is known to be metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and lansoprazole sulfone . 5-Hydroxylation of lansoprazole is mainly mediated by CYP2C19, whereas sulfoxidation is mediated by CYP3A4 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the reduction of gastric acid secretion. This can promote healing in ulcerative diseases and treat gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of the compound . Furthermore, the presence of other drugs can impact its metabolism, as CYP2C19 and CYP3A4, the enzymes responsible for its metabolism, are known to be affected by various drug interactions .

Biochemical Analysis

Biochemical Properties

Lansoprazole Sulfone N-Oxide, like Lansoprazole, is likely to interact with various enzymes and proteins within biochemical reactions. Specific interactions with enzymes, proteins, or other biomolecules have not been extensively studied. It is known that Lansoprazole is metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and Lansoprazole Sulfone . The sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is mediated by CYP3A4 .

Cellular Effects

Studies on Lansoprazole have shown that it has hepatoprotective effects in in vitro and in vivo rat models of liver injury . It inhibits the induction of several inflammatory mediators, partially through suppression of nuclear factor-kappa B, resulting in the prevention of fulminant liver failure .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. As a degradation product of Lansoprazole, it may share some of the mechanisms of action of the parent compound. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, reducing gastric acid secretion .

Temporal Effects in Laboratory Settings

It is known that this compound is a degradation product formed under oxidative conditions .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Lansoprazole have shown hepatoprotective effects in rat models of liver injury .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of Lansoprazole. Lansoprazole is extensively metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and Lansoprazole Sulfone . The sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is mediated by CYP3A4 .

Preparation Methods

Synthetic Routes: The synthetic route to lansoprazole sulfone N-oxide involves introducing an N-oxide group onto the pyridine ring of lansoprazole. Specific reaction conditions and reagents are proprietary, but the transformation likely occurs via oxidation of the pyridine nitrogen using an oxidizing agent.

Industrial Production: Industrial-scale production methods for this compound are not widely disclosed. it is typically synthesized in specialized laboratories or research settings.

Chemical Reactions Analysis

Lansoprazole sulfone N-oxide can participate in various chemical reactions:

    Oxidation: The N-oxide moiety makes it susceptible to further oxidation reactions.

    Substitution: The benzimidazole ring may undergo substitution reactions.

    Common Reagents: Oxidants (e.g., peracids), nucleophiles, and Lewis acids.

    Major Products: These reactions may yield derivatives with altered pharmacological properties.

Scientific Research Applications

Lansoprazole sulfone N-oxide finds applications in several fields:

    Medicine: Research into its potential as a novel PPI or other therapeutic agents.

    Chemistry: Studying its reactivity and exploring new synthetic methodologies.

    Biology: Investigating its effects on cellular processes.

    Industry: Assessing its suitability for drug formulation or as a reference standard.

Comparison with Similar Compounds

While lansoprazole sulfone N-oxide is unique due to its N-oxide functionality, other PPI derivatives (e.g., omeprazole, esomeprazole) share similar mechanisms. These compounds collectively contribute to acid suppression therapy.

Properties

IUPAC Name

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCPAMTYJRPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635355
Record name 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-54-7
Record name Lansoprazole sulfone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANSOPRAZOLE SULFONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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